1-methanesulfonyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)piperidine-4-carboxamide
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Overview
Description
1-methanesulfonyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the imidazo[1,2-b]pyrazole ring, the introduction of the piperidine moiety, and the attachment of the methylsulfonyl group. Common reagents used in these reactions include imidazole, pyrazole, piperidine, and methylsulfonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient and cost-effective production of the compound while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines). The reactions are typically carried out under specific conditions, such as controlled temperatures, solvents, and catalysts, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
1-methanesulfonyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or proteins. The compound may inhibit enzyme activity, modulate receptor function, or disrupt protein-protein interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-methanesulfonyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)piperidine-4-carboxamide include other heterocyclic compounds with imidazo[1,2-b]pyrazole and piperidine moieties, such as:
- N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxylate
- N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-sulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
1-Methanesulfonyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)piperidine-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of oncology and inflammation. This article synthesizes existing research on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and overall pharmacological profile.
Chemical Structure
The compound can be classified as a pyrazolo[1,5-a]imidazole derivative with a piperidine backbone. Its structure is pivotal in determining its biological interactions and activities. The following table summarizes its chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₄O₃S |
Molecular Weight | 302.37 g/mol |
IUPAC Name | This compound |
CAS Number | Not available in public databases |
Research indicates that compounds similar to this compound exhibit inhibitory effects on several kinases involved in cancer progression and inflammatory responses.
Kinase Inhibition
- mTOR Inhibition : This compound potentially acts as an inhibitor of the mTOR pathway, which is crucial in regulating cell growth and metabolism. The inhibition of mTOR can lead to reduced tumor growth and proliferation .
- CK2 Inhibition : Casein kinase 2 (CK2) has been identified as a significant target for cancer therapy. Compounds similar to this one have shown selective inhibition against CK2α with IC50 values in the low nanomolar range, indicating strong potential for therapeutic applications against cancer .
Antiproliferative Activity
The antiproliferative effects have been evaluated across various cancer cell lines. For instance, studies have demonstrated that related pyrazolo compounds exhibit IC50 values ranging from 0.076 to 0.12 µM against human cancer cell lines such as A549 and HT-1080 .
Case Studies
Several studies have investigated the biological activity of related pyrazolo compounds:
- Study on Pyrazolo[1,5-a]pyrimidines : A series of pyrazolo compounds were synthesized and evaluated for their ability to inhibit CK2α. The most potent inhibitors showed significant antiproliferative activity across multiple cancer cell lines .
- Clinical Relevance : The compound's structural analogs have been tested in clinical trials for their effectiveness against various cancers, including basal cell carcinoma and multiple myeloma .
Pharmacological Profile
The pharmacological profile of this compound suggests a favorable safety and efficacy profile:
Selectivity
The selectivity for specific kinases such as CK2 over others like JNK or GSK3β enhances its therapeutic potential while minimizing off-target effects .
Toxicity Studies
Preliminary toxicity studies indicate that related compounds show low cytotoxicity across a panel of 60 cancer cell lines, suggesting a potentially safe therapeutic window .
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3S/c1-23(21,22)18-7-3-12(4-8-18)14(20)15-6-9-17-10-11-19-13(17)2-5-16-19/h2,5,10-12H,3-4,6-9H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYPGFUVEZNNTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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